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Compound of Interest

Compound Name: Potassium (Z)-hexadec-9-enoate

Cat. No.: B094551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Potassium (Z)-hexadec-9-enoate, the potassium salt of palmitoleic acid, is a

monounsaturated fatty acid salt with significant biological relevance. As the more water-soluble

form of palmitoleic acid, it serves as a valuable tool for in vitro studies investigating the diverse

signaling pathways modulated by this "lipokine." This technical guide provides a

comprehensive overview of the molecular structure, physicochemical properties, synthesis, and

analytical characterization of Potassium (Z)-hexadec-9-enoate. Furthermore, it delves into the

intricate signaling pathways influenced by its parent fatty acid, palmitoleic acid, offering detailed

experimental protocols and visual representations to facilitate further research and drug

development.

Molecular Structure and Physicochemical
Properties
Potassium (Z)-hexadec-9-enoate is comprised of a potassium cation (K⁺) ionically bonded to

the carboxylate anion of (Z)-hexadec-9-enoic acid. The aliphatic chain contains 16 carbon

atoms with a cis double bond between carbons 9 and 10. This cis configuration results in a

kinked structure, influencing its physical properties and biological activity.

Table 1: Physicochemical Properties of Potassium (Z)-hexadec-9-enoate
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Property Value Source(s)

IUPAC Name
potassium;(Z)-hexadec-9-

enoate

Synonyms
Potassium palmitoleate,

Palmitoleic acid potassium salt
[1]

CAS Number 18175-44-5 [1][2][3]

Molecular Formula C₁₆H₂₉KO₂ [1][2][3]

Molecular Weight 292.50 g/mol [1][2][3]

Appearance
White or faintly yellowish solid

or powder

Solubility

Soluble in water and ethanol.

Increased water solubility

compared to the free fatty acid.

[1]

Flash Point 239.2 °C [1]

Synthesis and Characterization
The primary method for synthesizing Potassium (Z)-hexadec-9-enoate is through the direct

neutralization or saponification of its parent fatty acid, (Z)-hexadec-9-enoic acid (palmitoleic

acid).

Experimental Protocol: Synthesis via Neutralization
This protocol details the synthesis of Potassium (Z)-hexadec-9-enoate from (Z)-hexadec-9-

enoic acid and potassium hydroxide.

Materials:

(Z)-hexadec-9-enoic acid (palmitoleic acid)

Potassium hydroxide (KOH)

Ethanol (95% or absolute)
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Deionized water

Phenolphthalein indicator solution

Standardized 0.1 M Hydrochloric acid (HCl) for titration (optional)

Rotary evaporator

Magnetic stirrer and stir bar

Heating mantle or water bath

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

Dissolution of Fatty Acid: In a round-bottom flask, dissolve a known quantity of (Z)-hexadec-

9-enoic acid in a minimal amount of warm ethanol with gentle stirring.

Preparation of KOH Solution: Calculate the stoichiometric amount of potassium hydroxide

required to neutralize the fatty acid (molar ratio 1:1). Dissolve the calculated KOH in a small

amount of deionized water or ethanol. For a slight excess to ensure complete reaction, a

1.05 to 1.1 molar equivalent of KOH can be used.

Neutralization Reaction: Gently heat the fatty acid solution to approximately 50-60°C. Slowly

add the potassium hydroxide solution dropwise to the fatty acid solution while stirring

continuously. The reaction is exothermic.

Monitoring Completion: The reaction mixture will turn from acidic to basic. The completion of

the neutralization can be monitored by adding a drop of phenolphthalein indicator, which will

turn pink at the endpoint. Alternatively, small aliquots can be taken and titrated with

standardized HCl.

Solvent Removal: Once the reaction is complete, the solvent (ethanol and any water) is

removed under reduced pressure using a rotary evaporator. The temperature should be kept

moderate to avoid degradation.
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Drying: The resulting solid, Potassium (Z)-hexadec-9-enoate, is further dried under vacuum

to remove any residual solvent.

Purification (Optional): The product can be purified by recrystallization from a suitable solvent

system, such as an ethanol/ether mixture, if necessary.

Characterization Protocols
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of Potassium (Z)-hexadec-9-enoate and high-purity

potassium bromide (KBr) powder in an oven to remove any moisture.

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a

fine, homogeneous powder is obtained.[4][5]

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Expected Spectral Features: The FTIR spectrum of Potassium (Z)-hexadec-9-enoate is

expected to show a strong absorption band for the carboxylate anion (COO⁻) asymmetric

stretching vibration around 1550-1610 cm⁻¹ and the symmetric stretching vibration around

1400-1450 cm⁻¹. The characteristic C=O stretching band of the carboxylic acid (around 1700-

1725 cm⁻¹) should be absent, confirming the formation of the salt. The C-H stretching

vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹, and the C=C stretching

of the alkene group will be present around 1640-1680 cm⁻¹.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Sample Preparation:

Dissolve a small amount of Potassium (Z)-hexadec-9-enoate in a suitable deuterated

solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

Transfer the solution to an NMR tube.
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Expected ¹H NMR Spectral Features:

Olefinic Protons: The protons on the cis double bond (C9-H and C10-H) are expected to

appear as a multiplet in the region of 5.3-5.4 ppm.

Allylic Protons: The protons on the carbons adjacent to the double bond (C8-H₂ and C11-H₂)

will resonate around 2.0-2.1 ppm.

Alpha-Methylene Protons: The protons on the carbon adjacent to the carboxylate group (C2-

H₂) will be shifted downfield to approximately 2.2 ppm.

Aliphatic Protons: The other methylene protons of the alkyl chain will appear as a broad

multiplet between 1.2-1.6 ppm.

Terminal Methyl Protons: The protons of the terminal methyl group (C16-H₃) will be a triplet

at around 0.9 ppm.

Expected ¹³C NMR Spectral Features:

Carboxylate Carbon: The carbon of the carboxylate group (C1) is expected to be in the range

of 178-182 ppm.

Olefinic Carbons: The carbons of the double bond (C9 and C10) will have chemical shifts in

the alkene region, approximately 129-131 ppm.

Aliphatic Carbons: The remaining aliphatic carbons will appear in the upfield region of the

spectrum, typically between 14-35 ppm.

To confirm the identity and purity of the fatty acid component, it is typically converted to its more

volatile fatty acid methyl ester (FAME) and analyzed by GC-MS.

Experimental Protocol: Derivatization to FAME and GC-MS Analysis

Materials:

Potassium (Z)-hexadec-9-enoate sample
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Methanolic HCl (e.g., 5% HCl in methanol) or Boron trifluoride-methanol solution (BF₃-

methanol)

Hexane or Heptane (GC grade)

Saturated sodium chloride solution

Anhydrous sodium sulfate

GC-MS system with a suitable capillary column (e.g., a polar column like HP-88 or

Omegawax)

Procedure:

Esterification: Place approximately 10-20 mg of the potassium salt in a reaction vial. Add 2

mL of methanolic HCl or BF₃-methanol.

Heat the mixture at 60-80°C for 20-30 minutes with occasional shaking.

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated

sodium chloride solution. Vortex the mixture thoroughly.

Allow the layers to separate and carefully transfer the upper hexane layer containing the

FAME to a clean vial.

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

Injector Temperature: 250°C

Carrier Gas: Helium

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a

rate of 5-10°C/min, and hold for 5-10 minutes. (This program should be optimized for the

specific instrument and column).
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Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning a mass

range of m/z 40-500.

Data Analysis: The resulting chromatogram will show a peak corresponding to methyl (Z)-

hexadec-9-enoate. The mass spectrum of this peak can be compared to a library database

(e.g., NIST) for confirmation. The fragmentation pattern will show a molecular ion peak (M⁺) at

m/z 268.4 and other characteristic fragments.

Biological Activity and Signaling Pathways
The biological effects of Potassium (Z)-hexadec-9-enoate are attributed to its anionic

component, palmitoleate. Palmitoleic acid is recognized as a lipokine, a lipid hormone that can

influence metabolic and inflammatory processes in various tissues.[6][7] It exerts its effects

through the modulation of several key signaling pathways.

mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell metabolism, growth,

and inflammation. Palmitoleic acid levels have been shown to be positively regulated by

mTORC1 signaling.[7][8] mTORC1 controls the de novo synthesis of palmitoleic acid by

regulating the expression of key lipogenic genes.
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Caption: mTORC1 signaling pathway leading to the synthesis of palmitoleic acid.

Toll-Like Receptor 4 (TLR4) Signaling
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Palmitoleic acid has been shown to have anti-inflammatory effects by modulating the Toll-like

receptor 4 (TLR4) signaling pathway.[9][10] In contrast to saturated fatty acids which can

activate TLR4 and promote inflammation, palmitoleic acid can reduce TLR4 signaling, thereby

ameliorating pro-inflammatory responses in cells like macrophages.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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